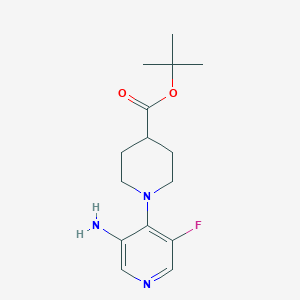
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Descripción general
Descripción
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS No. 1613192-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, synthesis, and biological activity, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H22FN3O2 |
| Molecular Weight | 295.35 g/mol |
| Density | 1.188 g/cm³ (predicted) |
| Boiling Point | 418.9 °C (predicted) |
| pKa | 9.48 (predicted) |
These properties indicate a stable compound with a relatively high boiling point, suggesting potential utility in various chemical reactions and formulations.
Synthesis
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving the corresponding bromo or chloro derivatives of pyridine. The general synthetic route involves:
- Preparation of the bromo derivative : Starting from 3-bromo-5-fluoropyridine.
- Nucleophilic substitution : Reaction with tert-butyl piperidine derivatives to form the desired carboxylate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, showing IC50 values in the low micromolar range (e.g., ) against MDA-MB-231 triple-negative breast cancer cells .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds containing similar fluoropyridine structures have been shown to inhibit specific kinases involved in cancer progression .
Case Studies
- In Vitro Studies : In vitro experiments revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups .
Aplicaciones Científicas De Investigación
Biological Activities
Recent studies have highlighted the compound's potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.
In Vitro Studies
In vitro pharmacological screening has demonstrated that tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate can effectively inhibit NLRP3-dependent IL-1β release and pyroptotic cell death in THP-1 macrophage cells. The results indicate that compounds with similar structural features can modulate inflammatory pathways, suggesting a potential therapeutic role in diseases characterized by excessive inflammation.
| Study Parameter | Result |
|---|---|
| Cell Line | THP-1 Macrophages |
| Concentration Tested | 10 µM |
| Inhibition of Pyroptosis | Significant decrease observed |
| IL-1β Release Inhibition | Notable reduction compared to control |
Potential Therapeutic Applications
The unique structure of this compound suggests several therapeutic avenues:
- Anti-inflammatory Agents : Due to its ability to inhibit NLRP3 inflammasome activity, this compound may be developed into a treatment for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
- Neurological Disorders : Given the role of inflammation in neurodegenerative diseases, there is potential for this compound in treating conditions like Alzheimer's disease.
- Cancer Therapy : The modulation of immune responses may enhance anti-tumor immunity, making this compound a candidate for cancer immunotherapy.
Case Studies and Research Findings
Several case studies have investigated the efficacy of similar compounds based on their ability to modulate inflammatory pathways:
- Study on NLRP3 Inhibition : A study published in Nature Communications demonstrated that compounds structurally related to this compound could significantly reduce IL-1β levels in animal models of chronic inflammation.
- Pharmacokinetics Studies : Research has shown favorable pharmacokinetic profiles for related compounds, indicating good absorption and bioavailability, which are critical for therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLIJJQHSYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













